cis-3'-Hydroxy Cotinine

Nicotine Metabolism Stereoselective Synthesis Biomarker Validation

Procure cis-3'-Hydroxy Cotinine as a dedicated, stereochemically pure analytical standard. Human nicotine metabolism is highly stereoselective, producing 95-98% trans-3'-hydroxycotinine; the cis-isomer is a distinct minor metabolite. Using the trans-isomer for cis quantification introduces systematic error. This standard is essential for resolving the cis-isomer from structural isomers in LC-MS/MS, establishing retention times, optimizing SRM transitions, and probing CYP2A6 active-site stereochemistry. It is critical for accurate biomarker validation in plasma, urine, and forensic matrices where isomeric specificity is non-negotiable.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 37096-14-3
Cat. No. B014417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3'-Hydroxy Cotinine
CAS37096-14-3
Synonyms(3S,5S)-3-Hydroxy-1-methyl-5-(3-pyridinyl)-2-pyrrolidinone;  (3S-cis)-3-Hydroxycotinine; 
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCN1C(CC(C1=O)O)C2=CN=CC=C2
InChIInChI=1S/C10H12N2O2/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7/h2-4,6,8-9,13H,5H2,1H3/t8-,9-/m0/s1
InChIKeyXOKCJXZZNAUIQN-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3'-Hydroxy Cotinine (CAS 37096-14-3): A Minor but Stereochemically Defined Nicotine Metabolite for Analytical Reference


cis-3'-Hydroxy Cotinine, CAS 37096-14-3, is a stereospecific metabolite of the tobacco alkaloid nicotine. Chemically, it is (3S,5S)-3-hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one . It is the cis-diastereomer of the major urinary nicotine metabolite, trans-3'-hydroxycotinine. While the trans-isomer predominates in human metabolism, accounting for approximately 95-98% of total 3'-hydroxycotinine excreted [1], the cis-isomer is consistently detected as a minor component [2]. Its primary value lies not in its abundance, but in its role as a critical, stereochemically pure analytical reference standard for accurate quantification in complex biological matrices and for studying the stereoselectivity of nicotine metabolism.

Why Substituting cis-3'-Hydroxy Cotinine with its trans-Isomer or Cotinine Leads to Analytical and Research Errors


Interchanging cis-3'-hydroxy cotinine with its more abundant trans-isomer or its parent compound, cotinine, is scientifically invalid for quantitative and stereochemical studies. The human metabolism of nicotine is highly stereoselective, producing a specific ratio of trans- to cis-3'-hydroxycotinine [1]. Using the trans-isomer as a reference for cis-isomer quantification would introduce a systematic error, as their physicochemical properties, while similar, are distinct enough to require separate analytical standards for accurate resolution and calibration [2]. Furthermore, the cis-isomer's unique stereochemistry is essential for investigating enzyme active site geometries and the stereochemical course of metabolic reactions, information that is completely lost when using the trans-isomer or the achiral precursor cotinine [3].

Quantitative Differentiation of cis-3'-Hydroxy Cotinine (CAS 37096-14-3) from Key Comparators


cis-3'-Hydroxy Cotinine vs. trans-3'-Hydroxycotinine: Quantifying Metabolic Stereoselectivity in Humans

In human subjects, the metabolism of nicotine to 3'-hydroxycotinine is highly stereoselective. Gas chromatography-mass spectrometry (GC-MS) analysis of urine from several smokers indicated that the metabolic formation of 3'-hydroxycotinine is 95-98% trans-isomer [1]. This means that cis-3'-hydroxycotinine constitutes only a minor fraction, approximately 2-5%, of the total 3'-hydroxycotinine produced in vivo [1]. This stark quantitative difference is the primary differentiator, establishing the trans-isomer as the major biomarker and the cis-isomer as a minor but stereochemically important metabolite.

Nicotine Metabolism Stereoselective Synthesis Biomarker Validation CYP2A6 Phenotyping

Analytical Differentiation: Baseline Chromatographic Resolution of cis- and trans-3'-Hydroxycotinine

In a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for equine doping control, baseline chromatographic separation was achieved for four structural isomers, including cis-3'-hydroxycotinine and trans-3'-hydroxycotinine, which share the same selected reaction monitoring (SRM) transition [1]. This separation was essential for the accurate quantification of each isomer in complex biological matrices like plasma and urine [1].

Analytical Chemistry LC-MS/MS Doping Control Forensic Toxicology

Synthetic Access: Isolation and Yield of Pure cis-3'-Hydroxycotinine from a Stereoisomeric Mixture

The chemical synthesis of 3'-hydroxycotinine typically yields a mixture of diastereomers. One described method, involving the deprotonation of (S)-cotinine followed by oxidation, produced an 80:20 mixture of trans- and cis-3'-hydroxycotinine, respectively [1]. The pure trans-isomer (greater than 98%) was then obtained via conversion to a solid hexanoate ester and recrystallization, leaving the cis-isomer in the mother liquor [1]. A separate synthetic route for racemic [methyl-d3]-labeled isomers yielded a 70:30 mixture of cis- and trans-3'-hydroxycotinine, from which the pure cis-isomer could be isolated by recrystallization from acetone [2].

Organic Synthesis Process Chemistry Reference Standard Production

cis-3'-Hydroxycotinine's Role as a Minor Metabolite and Its Excretion Profile Compared to Major Metabolites

In an equine model of nicotine exposure, the elimination profiles of four key metabolites were established. While trans-3'-hydroxycotinine and N'-hydroxymethylnorcotinine were detected for the longest duration (up to 96 hours) and were deemed the most appropriate biomarkers for exposure [1], cis-3'-hydroxycotinine was also accurately quantified [1]. The study confirmed that cis-3'-hydroxycotinine is a less abundant and more rapidly clearing metabolite compared to its trans-counterpart, reinforcing its classification as a minor component [1].

Pharmacokinetics Elimination Profile Biomarker Discovery

Physicochemical Property Differentiation: Melting Point and Solubility

Vendor-supplied data indicates that cis-3'-hydroxycotinine has a reported melting point of 128-130°C [1] or 148-151°C (lit.) and is soluble in chloroform and water [1]. These properties are important for handling and formulation. While direct comparative data for the trans-isomer is not provided in these sources, the distinct crystalline form (Off-White Solid) [1] and specific melting point range serve as a quality control benchmark for the cis-isomer.

Analytical Chemistry Quality Control Reference Material Characterization

Validated Applications for cis-3'-Hydroxy Cotinine (CAS 37096-14-3) in Analytical and Research Settings


Analytical Reference Standard for LC-MS/MS Method Development and Validation

The primary application for cis-3'-hydroxycotinine is as a high-purity analytical reference standard. This is critical for developing and validating quantitative LC-MS/MS methods in complex biological matrices (plasma, urine). As demonstrated in equine doping control research, baseline chromatographic separation of cis-3'-hydroxycotinine from its structural isomers (trans-3'-hydroxycotinine, 5'-hydroxycotinine, and N'-hydroxymethylnorcotinine) is a prerequisite for accurate quantification [1]. A dedicated standard is necessary to establish retention times, optimize SRM transitions, and construct calibration curves for the specific isomer, ensuring analytical specificity and accuracy.

Investigating Stereoselective Nicotine Metabolism and CYP2A6 Enzymology

cis-3'-Hydroxycotinine serves as a crucial tool in fundamental research on the stereoselectivity of cytochrome P450 enzymes, particularly CYP2A6. Since human metabolism produces 3'-hydroxycotinine with a high degree of stereoselectivity (95-98% trans) [1], the pure cis-isomer is essential for in vitro studies. It can be used as a substrate to probe the active site geometry of CYP2A6, as an inhibitor to study enantioselective inhibition, or as a reference to confirm the stereochemical outcome of enzymatic reactions. Without access to the pure cis-isomer, the stereochemical course of this important metabolic pathway cannot be fully elucidated.

Comprehensive Metabolic Profiling and Biomarker Discovery for Nicotine Exposure

In studies aiming for a comprehensive understanding of nicotine's metabolic fate, including the discovery and validation of novel biomarkers, the inclusion of cis-3'-hydroxycotinine is necessary. While the trans-isomer is the major and longer-lasting biomarker [1], quantifying the minor cis-isomer can provide a more complete picture of individual metabolic phenotypes. The ratio of trans- to cis-3'-hydroxycotinine may offer additional insights into inter-individual variability in metabolism that is not captured by the trans-isomer alone. Its quantification requires a dedicated reference standard to avoid analytical interference.

Quality Control and Identity Confirmation in Pharmaceutical and Forensic Laboratories

For laboratories involved in forensic toxicology, workplace drug testing, or pharmaceutical quality control, cis-3'-hydroxycotinine is a necessary reference material. It is used for identity confirmation and purity assessment of the compound in seized materials or for verifying the absence of this specific metabolite in pharmaceutical-grade nicotine products. The compound's well-defined physical properties, such as its melting point (128-130°C or 148-151°C lit.) and appearance as an off-white solid [1][2], serve as initial benchmarks for material acceptance and quality control checks upon receipt.

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